molecular formula C3H5ClF3NO B13350553 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride

3-Amino-1,1,1-trifluoropropan-2-one hydrochloride

Cat. No.: B13350553
M. Wt: 163.52 g/mol
InChI Key: OVGBKLGRLTXZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,1,1-trifluoropropan-2-one hydrochloride is a chemical compound with the molecular formula C3H5ClF3NO It is a derivative of trifluoropropanone, characterized by the presence of an amino group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:

[ \text{3-Amino-1,1,1-trifluoropropan-2-one} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoropropan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitrile derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted trifluoropropanone derivatives.

Scientific Research Applications

3-Amino-1,1,1-trifluoropropan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride
  • 1,1,1-Trifluoropropan-2-yl hydrazine hydrochloride
  • 3,3,3-Trifluoropropan-2-one

Uniqueness

3-Amino-1,1,1-trifluoropropan-2-one hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C3H5ClF3NO

Molecular Weight

163.52 g/mol

IUPAC Name

3-amino-1,1,1-trifluoropropan-2-one;hydrochloride

InChI

InChI=1S/C3H4F3NO.ClH/c4-3(5,6)2(8)1-7;/h1,7H2;1H

InChI Key

OVGBKLGRLTXZSL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(F)(F)F)N.Cl

Origin of Product

United States

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